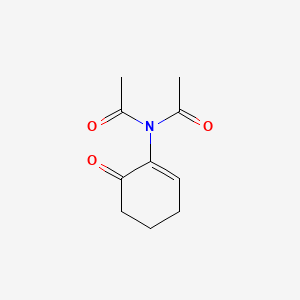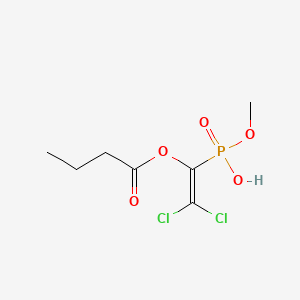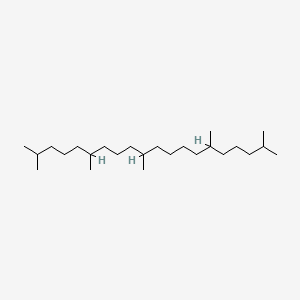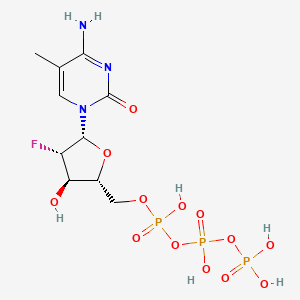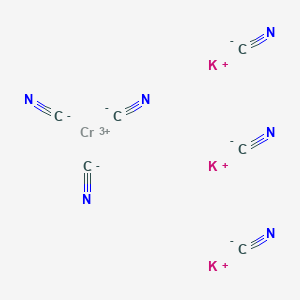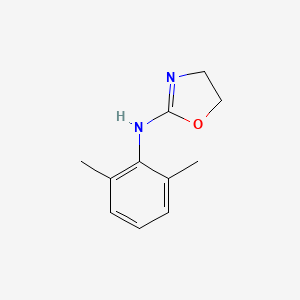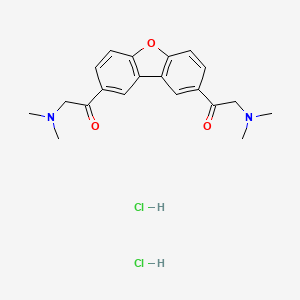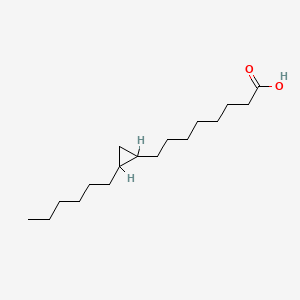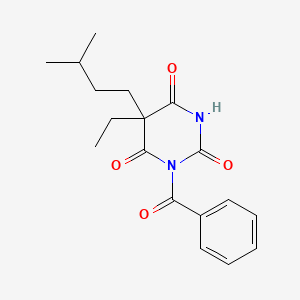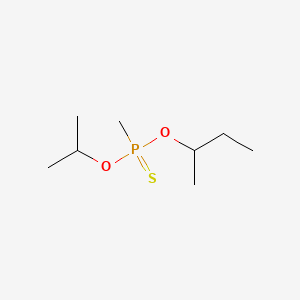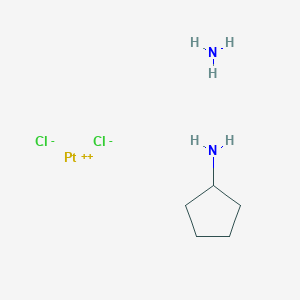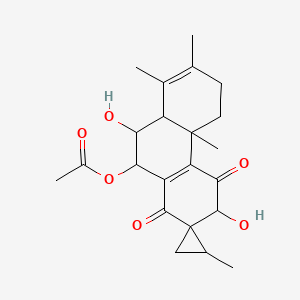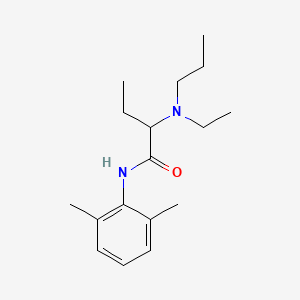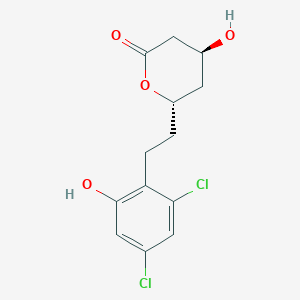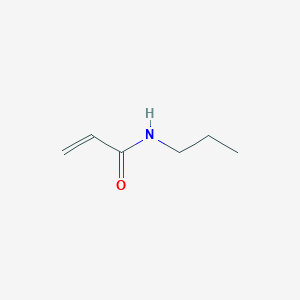
n-Propylacrylamide
Übersicht
Beschreibung
N-Propylacrylamide is an acrylate monomer used in the synthesis of poly(N-n-propylacrylamide). It is a temperature-responsive polymer known to undergo sharp thermal phase transitions . This behavior has led to its use in a wide variety of biomedical applications such as photonics, surface modification, and nanoparticle containers for drug uptake and release .
Synthesis Analysis
The poly(N-isopropylacrylamide) copolymers with enhanced hydrophilicity were synthesized by free radical polymerization from a mixture of the monomers N-isopropylacrylamide (NIPAAm), N-vinyl pyrrolidone (NVP), hydroxypropyl methacrylate (HPM) and 3-trimethoxysilypropyl methacrylate (TMSPM) at different feeding ratios .Molecular Structure Analysis
The molecular structure of n-Propylacrylamide was studied using all-atom molecular dynamics simulations. The study showed that the collapse of a single oligomer of n-Propylacrylamide upon heating is dependent on the chain length and corresponds to a complex interplay between hydration and intermolecular interactions .Chemical Reactions Analysis
The chemical reactions of n-Propylacrylamide involve the polymerization of NIPAM via Cu(0)-mediated Reversible Deactivation Radical Polymerisation . The resultant polymer exhibits changes in dual properties: one is related to PNIPAM structural alteration, which corresponds to conventional swelling/shrinkage behavior; and the other is involved in the reversible fluorescence change in response to the swelling/shrinkage .Physical And Chemical Properties Analysis
N-Propylacrylamide is a colorless to pale yellow liquid with a molecular weight of 113.16 . It is a temperature-responsive polymer known to undergo sharp thermal phase transitions . The LCST of the copolymers was determined via dynamic light scattering .Wissenschaftliche Forschungsanwendungen
Biomedical Applications
Poly(N-isopropylacrylamide) (PNIPAAm), a derivative of n-Propylacrylamide, is widely used in biomedical fields . It is a thermoresponsive polymer that undergoes a reversible hydrophilic/hydrophobic phase transition in response to temperature . By introducing sites that are responsive to physical and chemical stimuli into PNIPAAm-based polymers, they can also undergo phase transitions in response to stimuli, such as light, pH, oxidation/reduction, and enzyme activity .
Separation and Purification of (Bio)Pharmaceutical Products
PNIPAAm-based polymers have been applied in the separation and purification of (bio)pharmaceutical products . Temperature-responsive chromatography with PNIPAAm-modified silica beads is one such application .
Controlled Cellular Uptake
The design of polymers for application in controlled cellular uptake is another area where PNIPAAm-based polymers have shown promise .
Imaging and Drug Delivery Applications
Temperature- and pH-responsive polymers based on PNIPAAm have been used in imaging and drug delivery applications . These polymers can respond to changes in the body’s environment, making them ideal for targeted drug delivery and diagnostic imaging .
Synthesis of Enhanced Hydrophilicity Copolymers
The poly(N-isopropylacrylamide) copolymers with enhanced hydrophilicity were synthesized by free radical polymerization from a mixture of the monomers N-isopropylacrylamide (NIPAAm), N-vinyl pyrrolidone (NVP), hydroxypropyl methacrylate (HPM) and 3-trimethoxysilypropyl methacrylate (TMSPM) at different feeding ratios . This ability to elevate the LCST of the polymers provides excellent flexibility in tailoring transitions for specific uses, like controlled drug release and nondestructive cell harvest .
Thermoresponsive Systems
Thermoresponsive systems have attracted considerable interests for their ability to change the swelling behaviors and network structures dramatically in response to temperature stimuli . These have potential applications in biomedical and biochemical fields such as drug delivery, protein separation and cell detachment .
Safety And Hazards
Zukünftige Richtungen
The future directions of n-Propylacrylamide research involve the production of smart materials based on polymers that may independently adjust their physical and/or chemical characteristics when subjected to external stimuli . These smart hydrogels demonstrate distinct thermoresponsive features close to a lower critical solution temperature (LCST) that enhance their capability in various biomedical applications such as drug delivery, tissue engineering, and wound dressings .
Eigenschaften
IUPAC Name |
N-propylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-3-5-7-6(8)4-2/h4H,2-3,5H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFKEEALECCKTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
89339-61-7 | |
| Record name | 2-Propenamide, N-propyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89339-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30276150 | |
| Record name | n-propylprop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30276150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-Propylacrylamide | |
CAS RN |
25999-13-7 | |
| Record name | n-propylprop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30276150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(n-Propyl) acrylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

